N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a structurally complex molecule featuring a benzodioxole moiety, a 2-fluorophenyl-substituted piperazine ring, and an oxalamide linker with a hydroxyethyl group. The benzodioxole group is known for enhancing metabolic stability and influencing receptor binding in pharmaceuticals, while the 2-fluorophenylpiperazine moiety may modulate affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to fluorine’s electron-withdrawing effects . The hydroxyethyl group likely improves aqueous solubility, a critical factor in pharmacokinetics.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-hydroxyethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O5/c24-17-3-1-2-4-18(17)27-8-10-28(11-9-27)19(14-26-23(31)22(30)25-7-12-29)16-5-6-20-21(13-16)33-15-32-20/h1-6,13,19,29H,7-12,14-15H2,(H,25,30)(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPINVFYRCWYRKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCCO)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. The compound integrates a benzo[d][1,3]dioxole moiety, which is known for its role in enhancing bioactivity, along with a piperazine derivative that may contribute to its pharmacological profile.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Benzo[d][1,3]dioxole : Enhances bioactivity.
- Piperazine : Provides potential receptor interactions.
- Oxalamide Linkage : Imparts stability and bioavailability.
The InChI representation of the compound is as follows:
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the context of anticancer properties and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and the activation of pro-apoptotic pathways .
- Case Study : In vitro studies demonstrated that similar compounds inhibited cell proliferation in various cancer cell lines, including breast and prostate cancers. The IC50 values for these compounds ranged from 25.72 ± 3.95 μM to lower concentrations depending on specific structural modifications .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 25.72 ± 3.95 | MCF7 (Breast) |
| Compound B | 7.4 | U87 (Glioblastoma) |
Enzyme Inhibition
The compound has also shown potential as an inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions.
- Selectivity : Certain analogues have been reported to exhibit selectivity towards ENT2 over ENT1, indicating their potential use in targeted therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key findings include:
Comparison with Similar Compounds
Key Observations :
- The oxalamide linker contrasts with the naphthofuranone core () and cyclopropane-carboxamide (), which may alter hydrogen-bonding interactions and metabolic stability.
- The hydroxyethyl group provides a polar terminus absent in analogs like Compound 74, likely improving solubility over lipophilic substituents (e.g., methoxy or pyrrolidine) .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound is unavailable, inferences can be drawn from analogs:
- Receptor Selectivity: Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The 2-fluorophenyl substitution may improve selectivity over non-fluorinated analogs, as seen in related antipsychotics .
- Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to methoxy- or pyrrolidine-containing analogs (e.g., Compound 74, logP ~3.5 estimated) .
- Metabolic Stability : Benzodioxole groups resist oxidative metabolism, a feature shared with Compound 2.4 (95.1% purity suggests stability under synthetic conditions) .
Implications :
- Low yields (20–24%) in analogs suggest challenges in introducing bulky substituents (e.g., piperazine or benzodioxole) during coupling reactions .
- The target compound’s synthesis may require optimized conditions (e.g., alternative coupling reagents) to improve efficiency.
Data Tables
Table 1: Structural Comparison of Key Analogues
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this oxalamide derivative, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, starting with coupling a benzo[d][1,3]dioxole-containing amine with oxalic acid derivatives. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the amine and carboxylic acid moieties .
- Piperazine substitution : React the intermediate with 2-fluorophenylpiperazine under reflux in anhydrous solvents (e.g., THF or DCM) with a base like triethylamine to facilitate nucleophilic substitution .
- Hydroxyethyl group introduction : Employ reductive amination or alkylation using 2-bromoethanol under controlled pH and temperature .
- Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?
- Techniques :
- NMR spectroscopy : 1H/13C NMR to verify proton environments and connectivity, particularly for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and piperazine/fluorophenyl groups .
- IR spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and O–H bonds from the hydroxyethyl group (~3200–3500 cm⁻¹) .
- X-ray crystallography : Resolve 3D conformation, including dihedral angles between the dioxole and piperazine rings, to inform docking studies .
Q. How can researchers perform initial biological screening to assess its potential therapeutic activity?
- Approach :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MIA PaCa-2, CCRF-CEM) to measure IC50 values .
- Enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) via fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity .
- Solubility/pharmacokinetics : Evaluate logP values using shake-flask methods and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Systematic substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate piperazine interactions with receptors .
- Bioisosteric replacement : Substitute the benzo[d][1,3]dioxole with thiophene or pyridine rings to alter π-π stacking and solubility .
- Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes to targets like dopamine D2 or serotonin receptors .
Q. What strategies are effective for resolving contradictory data in biological activity assays?
- Approaches :
- Orthogonal assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence-based methods to rule out assay artifacts .
- Proteomic profiling : Use mass spectrometry to identify off-target interactions in cell lysates treated with the compound .
- Structural analogs : Test derivatives lacking the hydroxyethyl group to isolate contributions of specific moieties to activity .
Q. How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical purity?
- Optimization steps :
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps to minimize racemization .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to improve temperature control and scalability .
- Chiral HPLC : Monitor enantiomeric excess during piperazine substitution to ensure stereochemical integrity .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Models :
- Rodent PK studies : Administer via IV/PO routes to measure Cmax, Tmax, and bioavailability. Use LC-MS/MS for plasma concentration analysis .
- Toxicity screening : Conduct acute/chronic toxicity tests in zebrafish or rodents, focusing on hepatic/renal biomarkers (ALT, creatinine) .
- BBB penetration : Assess brain-plasma ratio in mice to evaluate CNS targeting potential .
Q. Which enzymatic assays are most reliable for elucidating its mechanism of action?
- Assays :
- SPR/ITC : Quantify binding kinetics (ka, kd) to purified enzymes (e.g., HDACs) .
- Enzyme kinetics : Measure Km/Vmax shifts in presence of the compound to identify competitive/non-competitive inhibition .
- CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., PI3K) to confirm on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
